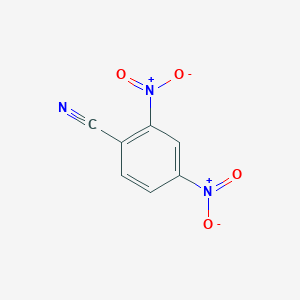

2,4-Dinitrobenzonitrile

説明

Significance of Aromatic Nitriles and Dinitro Compounds in Synthetic Methodologies

Aromatic nitriles are a cornerstone of organic synthesis, serving as crucial intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.comnumberanalytics.com The nitrile group's versatility allows for its transformation into various other functional groups such as carboxylic acids, amides, and amines, making these compounds valuable building blocks in the construction of complex molecular architectures. fiveable.menumberanalytics.com The synthesis of aromatic nitriles has a rich history, with methods like the Sandmeyer reaction, discovered in 1884, still being relevant today. numberanalytics.comalgoreducation.com Modern applications continue to rely on aromatic nitriles for the synthesis of drugs and pesticides. numberanalytics.com

Dinitro compounds, particularly those with nitro groups on an aromatic ring, are also of great importance in synthetic chemistry. researchgate.netlkouniv.ac.in The nitro groups are powerful electron-withdrawing groups that activate the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. nih.gov This reactivity is a key feature exploited in many synthetic pathways. Furthermore, the nitro groups themselves can be readily reduced to form amino groups, providing a route to a different class of compounds with diverse applications. The presence of multiple nitro groups, as in dinitro compounds, enhances this electron-withdrawing effect, making the aromatic system even more reactive and opening up unique synthetic possibilities. nih.gov

Research Trajectories for Electron-Deficient Aromatic Systems

The study of electron-deficient aromatic systems is a vibrant area of contemporary chemical research. These systems, characterized by the presence of one or more electron-withdrawing substituents on an aromatic ring, exhibit unique reactivity and electronic properties. rsc.orgescholarship.org Research is actively exploring how the electronic nature of these aromatic rings influences molecular self-assembly and the formation of novel materials. rsc.org For instance, studies have shown that peptide analogs with electron-deficient aromatic rings favor self-assembly, a principle that has implications for the development of new biomaterials and hydrogels. rsc.org

Another significant research direction involves the use of electron-deficient aromatic compounds in the development of n-type semiconductors for organic electronics. escholarship.orgacs.org The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these compounds make them suitable for electron transport. acs.org The synthesis of novel electron-deficient materials through methods like cascade annulation is a key focus, aiming to create materials with enhanced performance in organic solar cells and other electronic devices. acs.org Furthermore, the unique reactivity of electron-deficient aromatic systems continues to be exploited in the development of new synthetic methodologies, providing access to complex and highly functionalized molecules. researchgate.net The investigation of anion-π interactions, where an anion is stabilized by an electron-deficient aromatic ring, is another burgeoning area, with potential applications in molecular recognition and catalysis. researchgate.net

Detailed Research Findings on 2,4-Dinitrobenzonitrile

Synthesis and Characterization

Several synthetic routes to this compound have been established. A common laboratory preparation involves the reaction of 2,4-dinitrobenzoic acid with benzenesulfonamide (B165840) at elevated temperatures. prepchem.comprepchem.com Another method is the reaction of aryl diazonium salts with formaldoxime (B1209246) and acetaldoxime, which has been shown to produce this compound in good yields. sioc-journal.cn Elimination reactions of (E)-2,4-dinitrobenzaldehyde O-aryloximes or (E)-2,4-dinitrobenzaldehyde O-benzoyloxime are also effective methods for its synthesis. smolecule.comchemicalbook.comacs.org

The physical and chemical properties of this compound are well-documented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₃N₃O₄ | smolecule.comnih.gov |

| Molecular Weight | 193.12 g/mol | nih.gov |

| CAS Number | 4110-33-2 | smolecule.comnih.gov |

| Melting Point | 100-103 °C | chemicalbook.com |

| Appearance | Yellow crystalline solid | smolecule.com |

| Density | ~1.55 g/cm³ | smolecule.com |

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

|---|---|---|

| IR Spectroscopy | Nitrile (C≡N) stretch: ~2200-2230 cm⁻¹; Nitro (NO₂) stretches: ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) | prepchem.com |

| ¹H NMR Spectroscopy | Aromatic proton signals in the range of δ 8.5–9.0 ppm |

| ¹³C NMR Spectroscopy | Nitrile carbon at ~115 ppm; Carbons attached to nitro groups are deshielded (~150 ppm) | |

Reactivity and Applications in Synthesis

The electron-withdrawing nature of the two nitro groups and the nitrile group renders the aromatic ring of this compound highly susceptible to nucleophilic attack. This makes it a valuable substrate for nucleophilic aromatic substitution reactions. For example, it can undergo fluorination to produce 2-fluoro-4-nitrobenzonitrile, an important intermediate in multi-step syntheses. google.com

The nitro groups can also be readily reduced to amino groups using reagents like tin(II) chloride in hydrochloric acid, leading to the formation of 2,4-diaminobenzonitrile. This derivative serves as a key intermediate for heat-resistant polymers and dyes.

Furthermore, this compound is a precursor in the synthesis of other specialized compounds. It reacts with hydroxylamine (B1172632) to produce N'-hydroxy-2,4-dinitrobenzimidamide, a compound with potential applications in the field of energetic materials. smolecule.comchemicalbook.com The compound has also been utilized in the preparation of complex aromatic systems, including biphenyl (B1667301) derivatives.

Recent research has also explored the use of this compound in the synthesis of pseudo-octahedral hydrido(nitrile)iron(II) complexes, which are being investigated for their nonlinear optical properties. ua.ac.be

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUDEOWPXBMDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339144 | |

| Record name | 2,4-Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4110-33-2 | |

| Record name | 2,4-Dinitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4110-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dinitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dinitrobenzonitrile and Its Analogs

Elimination Reactions for Nitrile Formation

The formation of the nitrile group in 2,4-Dinitrobenzonitrile and related compounds is frequently achieved through elimination reactions of various precursors. These reactions involve the removal of atoms or groups from adjacent carbon and nitrogen atoms of an oxime derivative to form the C≡N triple bond.

The base-promoted elimination from (E)-2,4-Dinitrobenzaldehyde O-Aryloximes is a well-studied route to this compound. acs.orgchemicalbook.com The reaction yields this compound and the corresponding aryloxide as the sole products. acs.orgresearchgate.net

Kinetic studies of the elimination reactions of (E)-2,4-Dinitrobenzaldehyde O-Aryloximes have provided significant insight into the underlying mechanisms. The reactions consistently exhibit second-order kinetics. acs.orgresearchgate.net This observation, along with measured kinetic parameters, is consistent with a concerted E2 mechanism. acs.orgresearchgate.net

The Brønsted β values, which measure the sensitivity of the reaction rate to the basicity of the catalyst, typically range from 0.55 to 0.75. acs.org The |βlg| values, indicating the sensitivity of the rate to the pKa of the leaving group, are in the range of 0.39 to 0.48. acs.org These values support a transition state with significant C-H bond cleavage and simultaneous N-O bond cleavage, characteristic of the E2 pathway. acs.orgresearchgate.net However, under certain conditions, such as with a more electron-withdrawing β-aryl substituent and a stronger base, the transition state can shift towards being more E1cb-like. researchgate.net A positive interaction coefficient (pxy = ∂β/∂pKlg = ∂βlg/∂pKBH > 0) provides further evidence for the E2 mechanism. acs.orgresearchgate.net

The choice of base and solvent system has a marked effect on the reaction kinetics. Studies have been conducted using various oxyanion bases in alcoholic solvents, such as ethoxide (EtO⁻), trifluoroethoxide (CF₃CH₂O⁻), and PhC(CH₃)NO⁻ in ethanol. acs.orgresearchgate.net It was found that the |βlg| value, which reflects the degree of N-O bond cleavage in the transition state, increases when a weaker base is used. acs.orgresearchgate.net This suggests that a less powerful base requires more "pull" from the leaving group to facilitate the reaction.

The use of amine bases (R₃N) in solvents like acetonitrile (B52724) (MeCN) has also been investigated. researchgate.net These non-protic solvent systems can influence the nature of the transition state, affecting the balance between E2 and E1cb-like characteristics.

| Base/Solvent System | Brønsted β | |βlg| | Proposed Mechanism | Reference |

|---|---|---|---|---|

| RO⁻/EtOH Buffers | 0.55–0.75 | 0.39–0.48 | E2 | acs.org |

| R₃N in MeCN | 0.83-1.0 | 0.41-0.46 | Highly E1cb-like | researchgate.net |

The electronic nature of the β-aryl group (the dinitrophenyl group in the substrate) plays a critical role in defining the transition state structure. When the β-aryl group is made more electron-withdrawing, the transition state tends to shift towards an E1cb-like character. researchgate.net For example, changing the β-aryl group from 2,4-dinitrophenyl to the more strongly electron-withdrawing 2,4,6-trinitrophenyl group results in a significant rate increase of over 470-fold. scispace.com This is because the stronger electron-withdrawing group can better stabilize the negative charge that develops on the β-carbon in the transition state. scispace.com This stabilization leads to a transition state that is more reactant-like, with decreased extents of both proton transfer and N-O bond cleavage, as indicated by lower Brønsted β and |βlg| values. scispace.com

An alternative to O-aryloximes involves the use of (E)-2,4-Dinitrobenzaldehyde O-Benzoyloximes as precursors. chemicalbook.comnih.gov Kinetic studies of elimination reactions from these substrates, promoted by secondary amine buffers (R₂NH/R₂NH₂⁺) in 70 mol % aqueous acetonitrile, also show second-order kinetics. nih.gov

For these systems, the observed Brønsted β values are in the range of 0.27-0.32, and the |βlg| values are between 0.28-0.32. nih.gov A key finding for this reaction is the negligible p(xy) interaction coefficient, which describes the interaction between the base catalyst and the leaving group. nih.gov This near-zero coefficient is inconsistent with the E2 mechanism and strongly supports an irreversible E1cb, or (E1cb)irr, mechanism. scispace.comnih.gov In this pathway, the initial deprotonation to form a carbanion is the rate-determining step, followed by rapid expulsion of the benzoate (B1203000) leaving group.

Base-Promoted Eliminations of (E)-2,4-Dinitrobenzaldehyde O-Aryloximes

Alternative Synthetic Pathways

Beyond elimination reactions of oxime derivatives, other synthetic routes to this compound have been established. A notable method involves the reaction of 2,4-dinitrobenzoic acid with benzenesulfonamide (B165840). prepchem.comprepchem.com The mixture is heated at high temperatures, first at 205–210°C and then at 225°C. prepchem.com This dehydration-decarboxylation process yields this compound, which can then be purified by methods such as chromatography or recrystallization. prepchem.comprepchem.com Reported yields for this method are in the range of 31-56%. prepchem.comprepchem.com

Decarboxylative Cyanation Approaches

Decarboxylative cyanation has emerged as a powerful tool in organic synthesis for the conversion of carboxylic acids into their corresponding nitriles. This methodology is particularly relevant for the synthesis of this compound from 2,4-dinitrobenzoic acid. Various catalytic systems have been developed to facilitate this transformation, often involving transition metals such as copper and palladium.

Recent advancements in this area have highlighted the use of copper-mediated decarboxylative cyanation of aryl carboxylic acids bearing ortho-nitro substituents. These reactions can be performed under aerobic conditions, offering a more environmentally benign approach. Palladium-catalyzed decarboxylative cyanation has also been explored, providing an alternative route with a broad substrate scope. Furthermore, the advent of photoredox catalysis has opened up new avenues for decarboxylative cyanation reactions, often proceeding under mild, room-temperature conditions, which can be advantageous when dealing with sensitive functional groups.

A general representation of the decarboxylative cyanation of 2,4-dinitrobenzoic acid is depicted below:

The choice of catalyst and cyanating agent is crucial for the efficiency of the reaction. Common cyanating agents include potassium cyanide, copper(I) cyanide, and various organic cyanating reagents.

Strategies for Dinitroaromatic Compound Construction

An alternative strategy for the synthesis of this compound involves the direct nitration of benzonitrile (B105546). However, the strong electron-withdrawing nature of the cyano group deactivates the aromatic ring towards electrophilic aromatic substitution, making nitration challenging under standard conditions.

To overcome this, more potent nitrating agents are often employed. The use of stable nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), has proven effective for the dinitration of aromatic nitriles. This method allows for the direct introduction of two nitro groups onto the benzonitrile ring system, yielding this compound. The reaction conditions, including the choice of solvent and temperature, must be carefully controlled to achieve the desired dinitration product and minimize side reactions. The nitration of benzonitrile typically yields a mixture of isomers, with the meta-substituted product being the major component due to the directing effect of the cyano group. However, under forcing conditions, the formation of the 2,4-dinitro isomer can be achieved.

This compound as a Synthetic Intermediate

The reactivity of this compound, characterized by its electron-deficient aromatic ring, makes it a valuable intermediate for the synthesis of a variety of organic compounds.

Precursor in Organic Synthesis

This compound serves as a versatile precursor in various organic transformations. One notable application is in the synthesis of N′-hydroxy-2,4-dinitrobenzimidamide. chemicalbook.com This transformation involves the reaction of the nitrile group with hydroxylamine (B1172632), leading to the formation of the corresponding amidoxime (B1450833) derivative.

The electron-deficient nature of the aromatic ring also makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. While the cyano group itself is not a typical leaving group in SNAr reactions, the highly activated nature of the ring can facilitate reactions at other positions if a suitable leaving group is present in an analogous compound, or potentially activate the cyano group towards specific reagents.

Utility in Agrochemical and Pharmaceutical Intermediate Research (Focus on Synthetic Routes)

While specific, large-scale applications of this compound in the synthesis of commercial agrochemicals and pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. Nitroaromatic compounds are known precursors in the synthesis of a range of agrochemicals and pharmaceuticals. guidechem.com The dinitrophenyl moiety can be a key building block, and the nitrile group offers a handle for further functionalization into amines, amides, or carboxylic acids, which are common functionalities in drug molecules and pesticides.

For instance, the reduction of the nitro groups to amines can lead to diaminobenzonitrile derivatives, which are valuable intermediates in the synthesis of heterocyclic compounds with potential biological activity. The general importance of nitriles as precursors to a wide range of pharmaceuticals and agrochemicals underscores the potential utility of this compound in this area of research. chemrevlett.com

Exploration of Novel Reaction Pathways and Compound Discovery

The unique electronic and structural features of this compound make it an interesting substrate for the exploration of novel reaction pathways. Its potential to participate in cycloaddition reactions, for example, could lead to the discovery of new heterocyclic systems. The nitrile group can act as a dienophile or a dipolarophile in various [n+2] cycloaddition reactions, providing access to complex molecular architectures.

Furthermore, the development of new synthetic methodologies can be spurred by using this compound as a model substrate. Investigating its reactivity with novel reagents or under new catalytic systems can lead to the discovery of unforeseen transformations and the synthesis of novel compounds with potentially interesting biological or material properties. The field of organic synthesis is continually evolving, and the exploration of the reactivity of compounds like this compound plays a crucial role in this advancement.

Mechanistic Investigations of 2,4 Dinitrobenzonitrile Reactivity

Reduction Chemistry of Nitro Groups

The reduction of nitro groups in aromatic compounds is a fundamental transformation in organic synthesis, yielding valuable amino derivatives. nih.gov The reactivity of 2,4-dinitrobenzonitrile in reduction reactions is dictated by the two nitro groups, which can be selectively or fully reduced to amino groups, leading to the formation of various intermediates and final products.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatic compounds. nih.gov The process involves the use of a catalyst, typically a noble metal such as palladium or platinum on a carbon support, to facilitate the reaction between the nitro compound and hydrogen gas. researchgate.net The generally accepted mechanism for the catalytic hydrogenation of a nitro group proceeds through a series of intermediates. This pathway, often referred to as the Haber-Lukashevich mechanism, involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine (B1172632) intermediate, which is then finally converted to the corresponding amine. orientjchem.org

There are two primary pathways for the reduction of nitroarenes to anilines: a direct pathway and a condensation pathway. nih.gov

Direct Pathway: This involves the sequential reduction of the nitro group to nitroso and then to hydroxylamine, which is subsequently reduced to the amine. nih.gov

Condensation Pathway: This route involves the condensation reaction between the nitroso and hydroxylamine intermediates to form an azoxy compound. This azoxy compound can then be further reduced to azo and hydrazo compounds, which ultimately yield the amine. nih.gov

The specific pathway followed can be influenced by the reaction conditions, the nature of the catalyst, and the substrate itself. orientjchem.org For instance, the choice of solvent and the pH of the reaction medium can affect the relative rates of the individual steps and potentially favor one pathway over the other. orientjchem.org

The following table summarizes the key intermediates in the two primary catalytic hydrogenation pathways:

| Pathway | Key Intermediates |

| Direct Pathway | Nitrosoarene, Hydroxylamine |

| Condensation Pathway | Nitrosoarene, Hydroxylamine, Azoxy compound, Azo compound, Hydrazo compound |

Metal-Mediated Reductions and Selectivity

Various metals and metal-containing compounds can be used to achieve the reduction of nitroaromatics. Common examples include iron, zinc, and tin in the presence of an acid. The selectivity of these reductions can be a significant challenge, especially in molecules with multiple reducible functional groups like this compound.

The catalytic hydrogenation of 2,4-dinitrotoluene, a compound structurally similar to this compound, has been studied extensively. The reduction can proceed through two parallel pathways, ultimately leading to the formation of 2,4-toluenediamine. mdpi.com The selectivity of the reaction is influenced by the catalyst and the reaction conditions. For instance, supported palladium, platinum, and rhodium catalysts have demonstrated high selectivity in the hydrogenation of nitro groups. researchgate.net The addition of co-catalysts can also influence the selectivity of the reaction. koreascience.kr

Selective Reduction Strategies for Dinitroaromatic Systems

Achieving selective reduction of one nitro group in a dinitroaromatic compound is a synthetically valuable transformation. This can be accomplished by carefully controlling the reaction conditions and choosing the appropriate reducing agent and catalyst. For example, in the case of 2,4-dinitrotoluene, the hydrogenation can be controlled to selectively reduce one nitro group. mdpi.com The use of specific catalysts, such as palladium-containing polymers, can also offer a degree of selectivity. orientjchem.org

The structure of the substrate itself plays a role in selectivity. The electronic and steric environment of each nitro group can influence its reactivity. In this compound, the two nitro groups are in different electronic environments, which may allow for selective reduction under specific conditions.

Formation of Reduced Intermediates (e.g., Hydroxylamines, Hydrazines, Azo Compounds, Oximes)

As discussed in the catalytic hydrogenation pathways, a variety of reduced intermediates can be formed during the reduction of nitroaromatics. These include nitroso compounds, hydroxylamines, azoxy compounds, azo compounds, and hydrazo compounds. orientjchem.orgnih.gov The formation and accumulation of these intermediates depend on the reaction conditions and the catalyst used. orientjchem.org For example, under certain conditions, the hydroxylamine intermediate can be isolated. mdpi.com In some cases, the accumulation of hydroxylamines can be undesirable, and strategies have been developed to prevent this, such as the addition of vanadium compounds to the reaction mixture. google.com

The reaction between intermediates can also lead to the formation of other products. For instance, the condensation of a nitroso intermediate with an amine can lead to the formation of an azobenzene, which can then be further reduced. orientjchem.org

Kinetic Studies of Nitro Compound Reduction Mechanisms

Kinetic studies provide valuable insights into the mechanism of nitro compound reduction. The rate of hydrogenation can be influenced by various factors, including the structure of the nitro compound, the nature of the catalyst, the solvent, and the reaction temperature and pressure. uctm.edu Studies on the hydrogenation of various nitroaromatic compounds have shown that the rate of reduction can vary depending on the substituents present on the aromatic ring. uctm.edu

The reaction rates are often described by models such as the Langmuir-Hinshelwood model, which considers the adsorption of reactants onto the catalyst surface. mdpi.com Kinetic studies can help in optimizing reaction conditions to achieve high conversion and selectivity towards the desired product.

Other Reactive Transformations of the Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. The presence of two strongly electron-withdrawing nitro groups on the benzene (B151609) ring significantly influences the reactivity of the nitrile moiety.

Hydrolysis

The hydrolysis of nitriles can proceed under acidic or basic conditions to yield either amides or carboxylic acids.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to the carboxylate salt, which upon acidification yields the carboxylic acid. The hydrolysis of nitriles to amides can sometimes be achieved selectively under mild basic conditions. For instance, the hydrolysis of benzonitrile (B105546) to benzamide (B126) can be controlled, while stronger conditions lead to the formation of sodium benzoate (B1203000).

The hydrolysis of this compound would be expected to yield 2,4-dinitrobenzamide (B3032253) and subsequently 2,4-dinitrobenzoic acid. The electron-withdrawing nitro groups would likely facilitate the nucleophilic attack on the nitrile carbon, potentially accelerating the hydrolysis rate compared to unsubstituted benzonitrile.

Table 1: Products of this compound Hydrolysis

| Reactant | Reagents and Conditions | Major Product(s) |

| This compound | H₃O⁺, Δ | 2,4-Dinitrobenzoic acid |

| This compound | 1. NaOH, H₂O, Δ; 2. H₃O⁺ | 2,4-Dinitrobenzoic acid |

| This compound | Mild NaOH, H₂O | 2,4-Dinitrobenzamide |

Note: This table represents the expected products based on general chemical principles of nitrile hydrolysis, as specific experimental data for this compound was not found in the searched literature.

Reduction

The triple bond of the nitrile group in this compound can be reduced to a primary amine, 2,4-dinitrobenzylamine. This transformation typically requires strong reducing agents.

Common methods for the reduction of nitriles to primary amines include catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction proceeds through an imine intermediate which is further reduced to the amine. A significant challenge in the catalytic hydrogenation of this compound would be the chemoselective reduction of the nitrile group without affecting the two nitro groups, which are also susceptible to reduction.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce nitriles to primary amines. However, these reagents are generally not chemoselective and would likely also reduce the nitro groups of this compound. A study on the selective reduction of nitriles in the presence of aromatic nitro groups suggests that a combination of a Lewis acid, such as boron trifluoride etherate, and a borohydride (B1222165) reagent can achieve this transformation under aprotic conditions. While this method was demonstrated for 2-nitrobenzonitrile, its applicability to the 2,4-dinitro analogue would require experimental verification.

Table 2: Potential Reduction Products of this compound

| Reactant | Reagents and Conditions | Potential Major Product | Potential Side Product(s) |

| This compound | H₂, Pd/C | 2,4-Diaminobenzylamine | Partially reduced nitro groups |

| This compound | 1. LiAlH₄; 2. H₂O | 2,4-Diaminobenzylamine | - |

| This compound | NaBH₄, BF₃·OEt₂ | 2,4-Dinitrobenzylamine | Reduction of nitro groups |

Note: This table outlines potential outcomes based on general reactivity patterns of nitriles and nitro compounds, as specific experimental data for the selective reduction of the nitrile group in this compound was not found.

Cycloaddition Reactions

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): In this type of reaction, a 1,3-dipole reacts with a dipolarophile containing a multiple bond to form a five-membered heterocyclic ring. Nitriles can serve as dipolarophiles. For example, the reaction of an azide (B81097) with a nitrile can lead to the formation of a tetrazole ring. The strong electron-withdrawing nature of the dinitrophenyl group in this compound would enhance its reactivity as a dipolarophile.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction typically involves a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. While less common, nitriles can act as dienophiles, particularly when activated by electron-withdrawing groups. The nitrile group in this compound is activated by the two nitro groups, making it a potential candidate for participation in Diels-Alder reactions, although no specific examples were found in the searched literature.

Due to the lack of specific experimental data for cycloaddition reactions involving this compound, a data table for this section is not provided.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Approaches to Reaction Mechanisms

No dedicated studies were found that apply quantum mechanical methods to elucidate the reaction mechanisms of 2,4-Dinitrobenzonitrile.

Density Functional Theory (DFT) Applications

While DFT is a widely used method for investigating the electronic structure and reactivity of organic molecules, specific applications to model the reaction mechanisms of this compound, including detailed analyses of its frontier molecular orbitals or the mapping of reaction pathways, are not documented in the available literature.

Ab Initio Methods in Elucidating Molecular Behavior

High-level ab initio calculations, which are crucial for obtaining highly accurate energetic and structural information, have not been specifically reported for the in-depth study of this compound's molecular behavior or its reactive intermediates.

Molecular Dynamics Simulations for Complex Systems

There is no evidence of molecular dynamics simulations being performed to study this compound in complex environments, such as in solution or at interfaces. Such studies would be invaluable for understanding its dynamic behavior and interactions with surrounding molecules.

Modeling of Reaction Energy Surfaces and Transition States

The characterization of reaction energy surfaces and the identification of transition state structures are fundamental to understanding chemical reactivity. However, specific research detailing these aspects for reactions involving this compound is absent from the scientific literature.

Free Energy Surface (FES) Calculations

No studies presenting Free Energy Surface (FES) calculations for any reaction of this compound were identified. FES calculations are critical for understanding reaction kinetics and thermodynamics in condensed phases.

Consideration of Explicit Solvation Effects

The influence of solvent molecules on the reactivity and stability of solutes is a key area of computational chemistry. However, investigations that consider the explicit solvation effects on this compound through computational modeling are not available.

QM Analyses for Regioselectivity and Kinetics

For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of electron-deficient aromatic rings like this compound, QM calculations can predict the most likely sites for nucleophilic attack. These calculations typically involve assessing the distribution of electrostatic potential and the energies of molecular orbitals. The presence of two electron-withdrawing nitro groups and a nitrile group significantly activates the benzene (B151609) ring towards nucleophilic attack. Theoretical models suggest that the positions ortho and para to the nitro groups are the most electrophilic and therefore the most susceptible to substitution.

Computational studies on similar molecules, such as 2,4,6-trinitrobenzonitrile, have shown that the nitro group at the 2-position (ortho to the nitrile) is preferentially substituted by thiols. This regioselectivity is attributed to the specific electronic and steric environment created by the adjacent functional groups. It is plausible that similar QM analyses for this compound would also highlight the distinct reactivity of the different positions on the aromatic ring, providing a basis for predicting reaction outcomes and understanding kinetic preferences.

Theoretical Insights into Electronic Structure and Reactivity

Theoretical calculations offer a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. These studies focus on the distribution of electrons within the molecule and the nature of its frontier molecular orbitals.

HOMO-LUMO Interactions in Nucleophilic Processes

The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile is a key concept in explaining chemical reactivity. For this compound, an electrophilic molecule, the energy and spatial distribution of its LUMO are of particular importance in nucleophilic processes.

Theoretical calculations would indicate that the LUMO of this compound is primarily located on the aromatic ring, with significant contributions from the carbon atoms bearing the nitro groups. A lower LUMO energy signifies a greater ability to accept electrons, making the molecule more reactive towards nucleophiles. The energy gap between the nucleophile's HOMO and the LUMO of this compound is a critical factor in determining the reaction rate; a smaller gap generally leads to a faster reaction. By analyzing the LUMO, chemists can predict which part of the molecule is most susceptible to nucleophilic attack, thus explaining the regioselectivity of its reactions.

Electron Acceptor Capacity

The strong electron-withdrawing nature of the two nitro groups and the nitrile group confers a significant electron acceptor capacity upon this compound. This property can be quantified through theoretical calculations of its electron affinity. A high electron affinity indicates a strong tendency to accept an electron, a characteristic feature of potent electron acceptors.

Computational studies, often employing Density Functional Theory (DFT), can provide precise values for the electron affinity of molecules. For this compound, these calculations would likely reveal a high positive electron affinity, classifying it as a strong electron acceptor. This property is crucial in various chemical contexts, including the formation of charge-transfer complexes and its potential role in redox reactions.

Computational Design and Prediction of Novel Chemical Systems

The theoretical understanding of this compound's structure and reactivity serves as a foundation for the computational design and prediction of novel chemical systems. By modifying the structure of this compound in silico, for example, by introducing different substituents on the aromatic ring, it is possible to tune its electronic properties and reactivity.

Molecular modeling techniques allow for the virtual screening of a large number of derivatives. By calculating properties such as their HOMO-LUMO gaps, electron affinities, and reaction barriers for specific transformations, researchers can identify promising candidates for various applications without the need for extensive experimental synthesis and testing. For instance, derivatives with tailored electronic properties could be designed for use in materials science as components of organic electronic devices or as precursors for the synthesis of complex heterocyclic compounds. This predictive power of computational chemistry accelerates the discovery and development of new molecules with desired functionalities.

Analytical Methodologies in 2,4 Dinitrobenzonitrile Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the study of 2,4-Dinitrobenzonitrile, offering a non-destructive means to probe its molecular vibrations, electronic transitions, and fragmentation patterns.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its key functional groups: the nitrile (-C≡N) and the two nitro (-NO₂) groups.

The nitrile group typically exhibits a sharp and intense absorption band in the region of 2260–2210 cm⁻¹. orgchemboulder.com The two nitro groups give rise to two distinct and strong absorption bands: one for the asymmetric stretching vibration, which appears in the 1550–1475 cm⁻¹ range, and another for the symmetric stretching vibration, found between 1360–1290 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations are expected to appear in the 3100–3000 cm⁻¹ region. vscht.cz The presence of these characteristic bands in an IR spectrum provides strong evidence for the presence of the this compound structure.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2260–2210 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretching | 1550–1475 | Strong |

| Nitro (-NO₂) | Symmetric Stretching | 1360–1290 | Strong |

| Aromatic C-H | Stretching | 3100–3000 | Medium |

Mass Spectrometry (MS and GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. For this compound, mass spectrometry provides crucial information about its molecular weight and fragmentation pattern, which aids in its structural elucidation.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (193.12 g/mol ). nih.gov The fragmentation of the molecular ion is a key feature of the mass spectrum. chemguide.co.uklibretexts.org Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro groups. For this compound, one would expect to see fragment ions corresponding to the loss of one or both nitro groups (-NO₂), as well as potential fragmentation of the benzonitrile (B105546) core.

According to the NIST Mass Spectrometry Data Center, the GC-MS data for this compound shows a total of 47 peaks, with the most significant peaks observed at the following m/z values. nih.gov

Table 2: Prominent GC-MS Peaks for this compound

| m/z Value | Relative Abundance |

|---|---|

| 74 | Top Peak |

| 50 | 2nd Highest |

| 99 | 3rd Highest |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the kinetics of chemical reactions involving colored compounds or compounds with significant UV absorbance. semanticscholar.org This method is particularly well-suited for studying nucleophilic aromatic substitution (SNAr) reactions where this compound acts as a substrate.

The progress of such reactions can be followed by monitoring the change in absorbance at a specific wavelength over time. semanticscholar.org For instance, if the product of the reaction has a different absorption maximum (λmax) compared to the starting material, the rate of product formation can be determined by observing the increase in absorbance at the product's λmax. semanticscholar.org This technique allows for the determination of reaction rates and the investigation of the influence of various factors, such as solvent and nucleophile, on the reaction mechanism. semanticscholar.orgresearchgate.net The reactions are often carried out under pseudo-first-order conditions to simplify the kinetic analysis. scirp.org

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. semanticscholar.org It is particularly useful for studying molecules with a high degree of conjugation, such as nitroaromatic compounds. aip.org The Raman spectrum of this compound would be expected to show characteristic bands for the nitrile and nitro groups. The symmetric stretching of the nitro groups typically gives a strong and well-defined band in the Raman spectrum. The nitrile group also gives a characteristic Raman signal. A Raman spectrum for the related compound 2,4-Dinitrotoluene (2,4-DNT) shows prominent peaks that can be used as a reference for understanding the spectrum of this compound. researchgate.netresearchgate.net

Chromatographic Separation Techniques

Chromatography is an essential tool for the separation, identification, and purification of compounds. In the context of this compound research, Thin Layer Chromatography is a commonly used technique.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction. libretexts.org It is particularly useful for qualitatively tracking the consumption of reactants and the formation of products. In the synthesis or reactions of this compound, TLC can be used to determine the optimal reaction time and to assess the purity of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, alongside spots of the starting material and, if available, the expected product. libretexts.org The plate is then developed in a suitable solvent system. The choice of eluent is critical for achieving good separation of the components. For dinitrobenzene derivatives, various solvent systems can be employed, often consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. multiscreensite.com The positions of the spots are visualized, typically under UV light, and their retention factors (Rf values) are calculated. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. libretexts.org

High Performance Liquid Chromatography (HPLC) with Various Detectors (UV, FLD, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of nitroaromatic compounds due to its high resolution and sensitivity. For this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.

The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. The nitrile group and the two nitro groups make this compound a polar molecule, but the benzene (B151609) ring provides hydrophobicity, allowing for good retention and separation on C18 or C8 columns. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure good resolution of the target analyte from any impurities or other components in a mixture.

UV Detector: The most common detector for the analysis of this compound is the Ultraviolet (UV) detector. The presence of the nitroaromatic chromophore in the molecule results in strong UV absorbance, making this method highly sensitive. The detection wavelength is typically set at the absorbance maximum of the compound, which is around 254 nm, to achieve the best signal-to-noise ratio.

Fluorescence Detector (FLD): While this compound itself is not naturally fluorescent, fluorescence detection can be employed after a derivatization step. This involves reacting the analyte with a fluorescent tagging agent. Although not a direct method, it can offer very high sensitivity and selectivity if a suitable derivatization reaction is developed.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. It allows for the unequivocal identification of this compound based on its mass-to-charge ratio (m/z) and its fragmentation pattern. This is particularly useful for complex matrices where co-eluting peaks might interfere with UV detection. In a case of fatal poisoning involving 2,4-dinitrophenol (B41442) (a related compound), LC-MS-MS was successfully used to determine the compound and its metabolites in biological fluids. nih.gov An LC-MS/MS method has also been developed for the fast and sensitive determination of another related compound, 2,4-dinitroanisole, in soil and water samples. researchgate.net

A study on the analysis of 2,4,6-trinitrotoluene (B92697) and its byproducts, including dinitrotoluene isomers, demonstrated the effectiveness of HPLC with a UV sensor using a diol column. plos.org This approach provided excellent resolution and sensitivity, with detection limits in the low µg/L range. plos.org While specific to these compounds, the methodology is highly relevant for this compound.

| Parameter | Typical Condition for Related Nitroaromatics |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) or Diol |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 5 - 20 µL |

| Detector | UV at ~254 nm or Mass Spectrometry (ESI in negative ion mode) |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of semi-volatile compounds like this compound. The compound is thermally stable enough to be volatilized in the GC inlet without significant degradation. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.

A common stationary phase for the analysis of nitroaromatics is a nonpolar or mid-polar phase, such as a 5% phenyl-methylpolysiloxane. A temperature programming is used to elute the compounds in a reasonable time with good peak shape.

For the detection of this compound, several detectors can be used:

Flame Ionization Detector (FID): While a universal detector for organic compounds, it may not provide the required sensitivity for trace analysis.

Electron Capture Detector (ECD): This detector is highly sensitive to electrophilic compounds, such as those containing nitro groups. Therefore, GC-ECD is an excellent choice for the trace analysis of this compound.

Nitrogen-Phosphorus Detector (NPD): This detector is selective for nitrogen-containing compounds, offering good sensitivity and selectivity for this compound.

Mass Spectrometry (MS): GC-MS provides definitive identification based on the mass spectrum of the compound, which can be compared to a library spectrum for confirmation. The PubChem database confirms the availability of a GC-MS spectrum for this compound. nih.gov A study on the determination of 2-amino-4,6-dinitrophenol (B181620) in biological material successfully utilized GC-MS for detection and quantification after derivatization. doaj.org

| Parameter | Typical Condition for Nitroaromatics |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen at a constant flow |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp. ~60-80°C, ramp to ~280-300°C |

| Detector | ECD, NPD, or Mass Spectrometry |

| Detector Temperature | 280 - 320 °C |

Quantitative Analysis Methods in Chemical Research

Quantitative analysis of this compound is typically performed using either external or internal standard calibration methods.

External Standard Calibration: This is the most straightforward method. A series of standard solutions of this compound of known concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. The concentration of this compound in an unknown sample is then determined by measuring its response and interpolating the concentration from the calibration curve.

Internal Standard Calibration: In this method, a known amount of a different compound, the internal standard (IS), is added to all standards and samples. The calibration curve is constructed by plotting the ratio of the analyte response to the IS response against the analyte concentration. The use of an internal standard can compensate for variations in injection volume and potential sample loss during preparation. The chosen internal standard should be a compound that is chemically similar to this compound but is not present in the sample and is well-resolved chromatographically.

Method Validation and Quality Control in Analytical Research

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The validation process involves evaluating several key parameters as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be greater than 0.99.

Range: The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (intra-day precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Quality Control (QC) samples are routinely analyzed alongside unknown samples to ensure the continued validity of the analytical method. These QC samples are typically prepared at low, medium, and high concentrations within the calibration range. The results of the QC samples must fall within predefined acceptance criteria for the data from the unknown samples to be considered valid.

| Validation Parameter | Typical Acceptance Criteria for Chromatographic Methods |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |

| LOD | Signal-to-Noise ratio of ~3:1 |

| LOQ | Signal-to-Noise ratio of ~10:1 |

2,4 Dinitrobenzonitrile in Advanced Materials Research Conceptual Framework

Role as a Building Block for Functional Materials (General Context)

In the field of materials science, a "building block" is a molecule that can be used as a fundamental unit in the synthesis of larger, more complex structures with specific functions. 2,4-Dinitrobenzonitrile serves as such a building block, primarily due to the reactivity of its constituent functional groups—the nitrile (-CN) and the two nitro (-NO₂) groups attached to a benzene (B151609) ring. The electron-withdrawing nature of the nitro groups significantly influences the chemical properties of the aromatic ring, making it a valuable precursor for a variety of functional materials. cymitquimica.com

The nitrile group can undergo various chemical transformations, allowing it to be a key component in the synthesis of more complex molecules. For instance, this compound can be used to synthesize N′-hydroxy-2,4-dinitrobenzimidamide. chemicalbook.com This versatility allows for its incorporation into larger molecular frameworks. Analogous fluorinated benzonitrile (B105546) compounds, like 2,4-Difluorobenzonitrile, are widely used as building blocks for ligands in Organic Light Emitting Diodes (OLEDs), photoredox catalysts, and active pharmaceutical ingredients, showcasing the utility of the benzonitrile scaffold in materials chemistry. ossila.com

Furthermore, the dinitroaromatic structure of this compound makes it a candidate for integration into polymer backbones or side chains to impart specific electronic or optical properties. The synthesis of π-conjugated polymers often involves incorporating units with distinct electronic characteristics. rsc.org While direct polymerization of this compound is not commonly cited, related dinitrophenols have been used as template molecules in the creation of molecularly imprinted polymers, which are materials designed for selective chemical recognition. mdpi.com This demonstrates the principle of using dinitroaromatic compounds to create functional polymeric materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃N₃O₄ |

| Molecular Weight | 193.12 g/mol |

| Melting Point | 100-103 °C |

| CAS Number | 4110-33-2 |

Data sourced from PubChem and ChemicalBook. chemicalbook.comnih.govchemicalbook.com

Design Principles for Incorporating Dinitroaromatic Moieties into Novel Materials

The incorporation of dinitroaromatic moieties, such as the one found in this compound, into novel materials is guided by several key design principles rooted in the electronic nature of this functional group.

Electron-Deficient Aromatic System : The two nitro groups are powerful electron-withdrawing groups. This effect creates a significant partial positive charge on the aromatic ring, making it an "electron acceptor." This is a fundamental principle used in the design of charge-transfer complexes. When a material combines this electron-accepting dinitroaromatic unit with an "electron donor" moiety, it can lead to unique electronic and optical properties.

Donor-Acceptor Architecture for Nonlinear Optics (NLO) : A primary application of this design principle is in the field of nonlinear optical (NLO) materials. nih.gov Organic NLO materials often derive their properties from molecules that have a π-conjugated system linking an electron donor and an electron acceptor. doi.org The dinitroaromatic group serves as a potent acceptor. This intramolecular charge transfer is crucial for achieving a high molecular hyperpolarizability (β), a key parameter for second-order NLO effects like frequency doubling, which is vital for laser technology. nih.govdoi.org

Tuning Electronic and Optical Properties : By strategically placing dinitroaromatic units within a larger molecule or polymer, researchers can tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The difference between these levels, the HOMO-LUMO gap, determines the material's absorption and emission characteristics, which is critical for applications like OLEDs. doi.org

Table 2: Design Principles of Dinitroaromatic Moieties in Functional Materials

| Design Principle | Structural Feature | Resulting Property/Application |

| Charge-Transfer Complex Formation | Electron-deficient dinitroaromatic ring paired with an electron-rich donor molecule. | Creation of materials with unique electronic conductivity or absorption spectra. |

| Intramolecular Charge Transfer | Dinitroaromatic acceptor group linked to a donor group via a π-conjugated bridge. | High molecular hyperpolarizability, leading to Nonlinear Optical (NLO) effects. doi.org |

| Energy Level Engineering | Incorporation into conjugated systems to lower the LUMO energy level. | Tunable optical and electronic properties for devices like OLEDs and organic photovoltaics. |

Theoretical Approaches to Materials Design

Before the costly and time-consuming process of laboratory synthesis, theoretical and computational methods are employed to predict the properties of materials incorporating this compound or similar dinitroaromatic moieties. These approaches provide a conceptual framework for designing new materials with desired functionalities.

Density Functional Theory (DFT) is a cornerstone of this theoretical design process. nih.gov DFT calculations allow researchers to model the electronic structure of a proposed molecule with high accuracy. Key properties that can be predicted include:

Molecular Geometry : Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties : Calculating the HOMO and LUMO energy levels and their distribution across the molecule. The HOMO-LUMO gap is a critical predictor of a material's electronic behavior and optical absorption. doi.org

Electrostatic Potential (ESP) : Mapping the charge distribution on the molecular surface to identify electron-rich and electron-deficient regions, which helps in predicting intermolecular interactions. rsc.org

Nonlinear Optical Properties : DFT can be used to calculate the linear polarizability (α) and the first-order hyperpolarizability (β), providing a direct theoretical assessment of a material's potential for NLO applications before it is synthesized. nih.govdoi.org

Molecular Dynamics (MD) Simulations , often based on forces derived from methods like Density Functional Tight Binding (DFTB), can be used to study the behavior of many molecules together in a crystal or amorphous solid. rsc.org These simulations can predict bulk properties such as thermal stability and decomposition mechanisms, which are crucial for the practical application of any new material. rsc.orgresearchgate.net

By using these theoretical tools, scientists can screen numerous candidate structures containing dinitroaromatic moieties. This computational-first approach allows for the rational design of materials, focusing experimental efforts on the most promising candidates identified through theoretical modeling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dinitrobenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via elimination reactions using (E)-2,4-dinitrobenzaldehyde O-benzoyloxycarboxylate and i-Pr2NH in acetonitrile. Key parameters include temperature control (20–25°C) and stoichiometric ratios to minimize side reactions. Post-synthesis purification via recrystallization (melting point: 100–103°C) is critical for isolating high-purity product .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of melting point analysis (target range: 100–103°C) and spectroscopic techniques:

- IR Spectroscopy : Confirm nitrile (C≡N) and nitro (NO2) group vibrations (~2230 cm<sup>−1</sup> and ~1520/1350 cm<sup>−1</sup>, respectively).

- NMR : <sup>1</sup>H NMR should show aromatic proton signals at δ 8.5–9.0 ppm (para-substituted nitro groups) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to acute toxicity (Category 4) and flammability:

- Use P3-grade respiratory protection, nitrile gloves, and safety goggles.

- Conduct reactions in fume hoods with spill containment measures.

- Dispose of waste via approved chemical destruction methods (e.g., incineration) to prevent environmental release .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in elimination or substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level can simulate reaction pathways. For example, analyze transition states in elimination reactions involving nitro group displacement. Compare computational activation energies with experimental kinetic data to validate mechanisms .

Q. What analytical strategies resolve contradictions in spectral data for nitrobenzonitrile derivatives?

- Methodological Answer : Cross-reference experimental data (e.g., <sup>13</sup>C NMR chemical shifts) with computational predictions (e.g., gauge-including atomic orbital calculations). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign aromatic proton correlations and distinguish regioisomers .

Q. How can advanced oxidation processes (AOPs) degrade this compound, and what intermediates form?

- Methodological Answer : Hydroxyl radical (•OH)-mediated degradation pathways can be studied via LC-MS/MS. Key steps include:

Hydroxylation : Addition of •OH to the aromatic ring.

Denitration : Sequential loss of nitro groups, forming intermediates like 2-nitrobenzonitrile.

Ring Cleavage : Oxidation to carboxylic acids or CO2. Monitor toxicity of intermediates using bioassays .

Q. What are the challenges in synthesizing this compound derivatives for pharmacological studies?

- Methodological Answer : Nitro group lability under reducing conditions complicates functionalization. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。